4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Catalog No.
S672027
CAS No.
376646-64-9
M.F
C12H8BrNO
M. Wt
262.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

CAS Number

376646-64-9

Product Name

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

IUPAC Name

4-(3-bromophenyl)pyridine-3-carbaldehyde

Molecular Formula

C12H8BrNO

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H

InChI Key

XRKWGCMKURRWTH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O
  • Organic Synthesis

    The presence of the aldehyde group (CHO) suggests a potential role as a building block in organic synthesis. Aldehydes are versatile intermediates used in the construction of various complex molecules including pharmaceuticals and functional materials .

  • Medicinal Chemistry

    The combination of a pyridine ring and an aromatic group (bromophenyl) could be of interest for medicinal chemistry research. Pyridine and its derivatives are found in many bioactive molecules, and the aromatic group can influence interactions with biological targets . However, further investigation would be required to determine if 4-(3-BrPh)-3-PyCHO possesses any specific medicinal properties.

  • Material Science

    Aromatic aldehydes can be used as precursors in the synthesis of polymers. The rigid structure and functionality of 4-(3-BrPh)-3-PyCHO could potentially be explored for the development of novel polymeric materials with specific properties .

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is an organic compound characterized by the presence of a pyridine ring substituted with a bromophenyl group and an aldehyde functional group. Its molecular formula is C₁₂H₈BrNO, and it has a molecular weight of approximately 262.1 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Typical of aldehydes and pyridine derivatives:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as amines or alcohols, to form corresponding derivatives.
  • Condensation Reactions: It can participate in condensation reactions to yield more complex structures, including Schiff bases when reacted with primary amines.
  • Electrophilic Aromatic Substitution: The bromophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Several synthetic routes can be employed to prepare 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde:

  • Bromination of Pyridine Derivatives: Starting from 3-Pyridinecarboxaldehyde, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 3-position on the phenyl ring.
  • Multicomponent Reactions: This compound can also be synthesized via multicomponent reactions involving pyridine derivatives and appropriate aromatic aldehydes under specific conditions to yield the desired product .
  • Condensation Reactions: The reaction between 3-bromobenzaldehyde and a suitable pyridine derivative in the presence of acid catalysts may also yield this compound.

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde finds utility in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Material Science: Its derivatives may be used in the development of novel materials with specific electronic or optical properties.
  • Chemical Research: Used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Several compounds exhibit structural similarities to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, including:

Compound NameStructureUnique Features
2-Bromo-3-PyridinecarboxaldehydeC₆H₄BrNODifferent position of bromine; potential for varied reactivity .
3-Bromo-4-PyridinecarboxaldehydeC₆H₄BrNOSimilar reactivity but different substitution pattern .
4-Fluorophenyl-3-PyridinecarboxaldehydeC₁₃H₉FN₁OFluorine substituent may alter biological activity .

Uniqueness

The uniqueness of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde lies in its specific combination of functional groups and substitution patterns that may influence its reactivity and biological properties compared to other similar compounds. Its bromine substituent could enhance lipophilicity and modulate interactions with biological targets differently than fluorinated or unsubstituted analogs.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(3-Bromophenyl)pyridine-3-carbaldehyde

Dates

Modify: 2023-08-15

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